![molecular formula C8H11NO5 B14067201 Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate CAS No. 100944-51-2](/img/structure/B14067201.png)
Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate is a complex organic compound featuring a morpholine ring with various functional groups attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate typically involves the formation of the morpholine ring followed by the introduction of the hydroxymethyl and oxo groups. One common synthetic route involves the reaction of an appropriate amine with an ester, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or esters, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. Detailed studies on its binding affinity and specificity are essential to understand its effects fully.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]propanoate
- Ethyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate
- Methyl [6-(hydroxymethyl)-2-oxo-1,4-oxazepan-3-ylidene]acetate
Uniqueness
Methyl [6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate is unique due to its specific functional groups and ring structure, which confer distinct chemical reactivity and biological activity
Eigenschaften
CAS-Nummer |
100944-51-2 |
|---|---|
Molekularformel |
C8H11NO5 |
Molekulargewicht |
201.18 g/mol |
IUPAC-Name |
methyl 2-[6-(hydroxymethyl)-2-oxomorpholin-3-ylidene]acetate |
InChI |
InChI=1S/C8H11NO5/c1-13-7(11)2-6-8(12)14-5(4-10)3-9-6/h2,5,9-10H,3-4H2,1H3 |
InChI-Schlüssel |
LULAHTUFSJPXFA-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=C1C(=O)OC(CN1)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bicyclo[3.2.2]nona-6,8-diene-6,7-dicarbonitrile](/img/structure/B14067125.png)
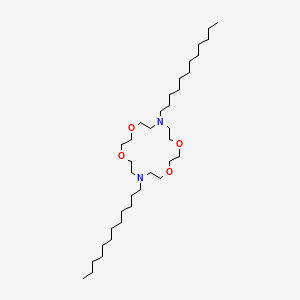
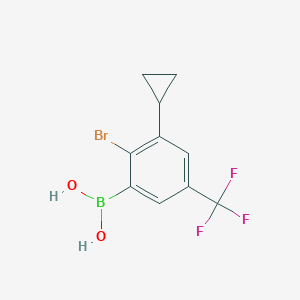
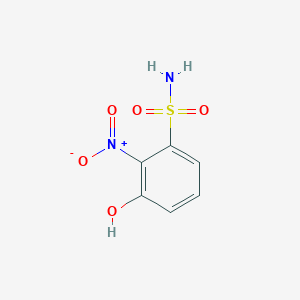
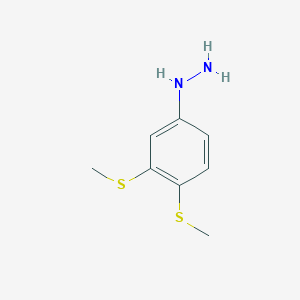




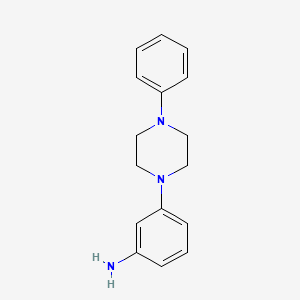
![2-[(7aR)-4-[2-[5-[tert-butyl(dimethyl)silyl]oxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propan-1-ol](/img/structure/B14067208.png)
![1,4-bis[4-(4-chlorophenyl)sulfonylphenyl]benzene](/img/structure/B14067214.png)

![1,4-Dioxaspiro[4.8]tridecane](/img/structure/B14067220.png)
